molecular formula C21H20N4O4S B11610302 Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11610302
M. Wt: 424.5 g/mol
InChI Key: WOXBIGAYOYJCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a dihydropyrimidine ring, and an amino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl 4-aminobenzoate with 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, solvent, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the dihydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the dihydropyrimidine ring.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dihydropyrimidine ring and the amino group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the dihydropyrimidine ring, making it less versatile in certain applications.

    2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid: Lacks the benzoate ester group, affecting its solubility and reactivity.

    Other dihydropyrimidine derivatives: May have different substituents, altering their chemical and biological properties.

ETHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H20N4O4S/c1-2-29-20(28)14-8-10-15(11-9-14)23-19(27)13-30-21-24-18(26)12-17(22)25(21)16-6-4-3-5-7-16/h3-12H,2,13,22H2,1H3,(H,23,27)

InChI Key

WOXBIGAYOYJCEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.